molecular formula C12H9ClN4O B2380561 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile CAS No. 400085-97-4

2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile

Cat. No. B2380561
CAS RN: 400085-97-4
M. Wt: 260.68
InChI Key: ZJEMYRBJGGZTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C12H9ClN4O . It has an average mass of 260.679 Da and a monoisotopic mass of 260.046478 Da .


Molecular Structure Analysis

The molecular structure of 2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a chlorobenzyl group via an oxygen atom .

Scientific Research Applications

properties

IUPAC Name

2-[(4-chlorophenyl)methoxyamino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-11-3-1-9(2-4-11)8-18-17-12-15-6-10(5-14)7-16-12/h1-4,6-7H,8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMYRBJGGZTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC2=NC=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.